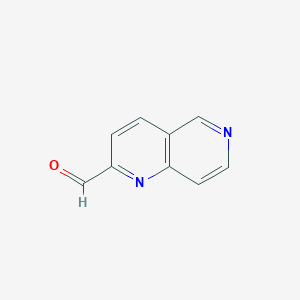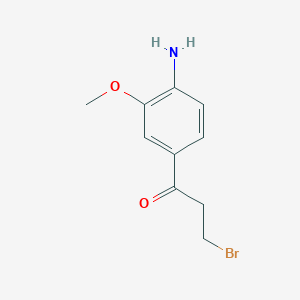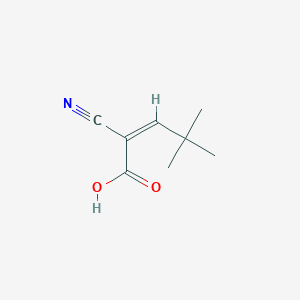
1-(3-Bromopropyl)-2-nitro-4-(trifluoromethylthio)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Bromopropyl)-2-nitro-4-(trifluoromethylthio)benzene is an organic compound that features a bromopropyl group, a nitro group, and a trifluoromethylthio group attached to a benzene ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromopropyl)-2-nitro-4-(trifluoromethylthio)benzene typically involves multiple steps, starting with the preparation of the benzene ring with the desired substituents. One common method involves the nitration of a trifluoromethylthiobenzene derivative, followed by bromination of the propyl group. The reaction conditions often require the use of strong acids and bases, as well as specific temperature controls to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and bromination processes, utilizing continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
化学反应分析
Types of Reactions: 1-(3-Bromopropyl)-2-nitro-4-(trifluoromethylthio)benzene can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The bromopropyl group can be substituted with other nucleophiles through nucleophilic substitution reactions.
Substitution: The trifluoromethylthio group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide and metal catalysts.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed under appropriate conditions.
Major Products Formed:
Oxidation: Formation of 1-(3-Aminopropyl)-2-nitro-4-(trifluoromethylthio)benzene.
Reduction: Formation of 1-(3-Substituted propyl)-2-nitro-4-(trifluoromethylthio)benzene.
Substitution: Formation of various substituted benzene derivatives depending on the nucleophile used.
科学研究应用
1-(3-Bromopropyl)-2-nitro-4-(trifluoromethylthio)benzene has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
作用机制
The mechanism by which 1-(3-Bromopropyl)-2-nitro-4-(trifluoromethylthio)benzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the bromopropyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules. The trifluoromethylthio group can enhance the compound’s lipophilicity and influence its binding affinity to target molecules.
相似化合物的比较
- 1-(3-Bromopropyl)-3-(trifluoromethyl)benzene
- 1-Bromo-3,5-bis(trifluoromethyl)benzene
- 1-Bromo-2-(trifluoromethoxy)benzene
Uniqueness: 1-(3-Bromopropyl)-2-nitro-4-(trifluoromethylthio)benzene is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential applications. The presence of the nitro group, bromopropyl group, and trifluoromethylthio group allows for a diverse range of chemical transformations and interactions, making it a valuable compound in various fields of research.
属性
分子式 |
C10H9BrF3NO2S |
|---|---|
分子量 |
344.15 g/mol |
IUPAC 名称 |
1-(3-bromopropyl)-2-nitro-4-(trifluoromethylsulfanyl)benzene |
InChI |
InChI=1S/C10H9BrF3NO2S/c11-5-1-2-7-3-4-8(18-10(12,13)14)6-9(7)15(16)17/h3-4,6H,1-2,5H2 |
InChI 键 |
UBAHLMQVFNXVDU-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1SC(F)(F)F)[N+](=O)[O-])CCCBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




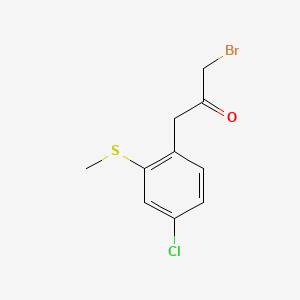
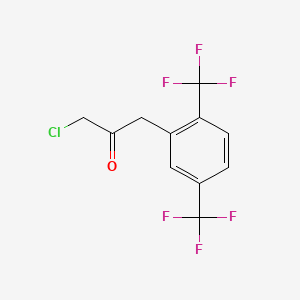
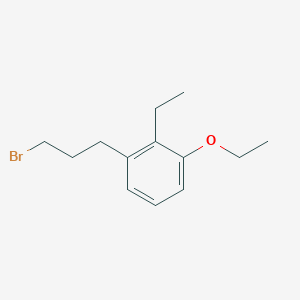
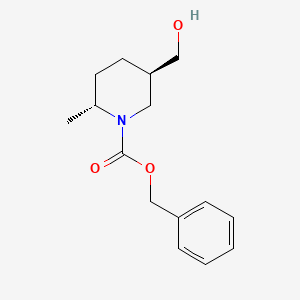

![(R)-tert-Butyl 1-((tert-butoxycarbonyl)amino)-3-oxo-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B14061273.png)


